molecular formula C8H5IN2O2 B13479350 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13479350
M. Wt: 288.04 g/mol
InChI Key: RYJURILISJOAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. Another approach involves the use of continuous flow synthesis from bromopyruvic acid and 2-aminopyridines using an automated microreactor-based system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient one-pot synthesis and continuous flow systems suggests potential scalability for industrial applications .

Mechanism of Action

The mechanism of action of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific iodine substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and chemical sensors .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)

InChI Key

RYJURILISJOAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1I)C(=O)O

Origin of Product

United States

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